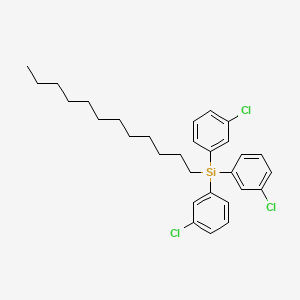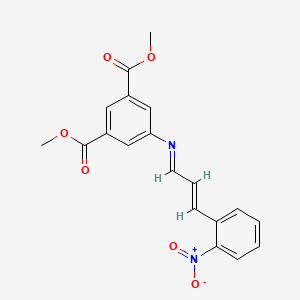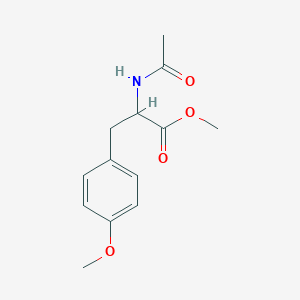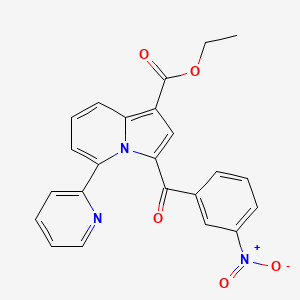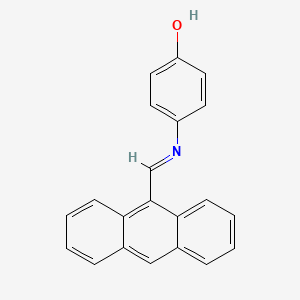
Benzylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylsilane is an organosilicon compound characterized by the presence of a benzyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl halides with silicon hydrides in the presence of a catalyst. For instance, benzyl chloride can react with trichlorosilane in the presence of a base to form this compound . Another method involves the hydrosilylation of alkenes using this compound as a reagent .
Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to facilitate the reaction between benzyl halides and silicon hydrides. The reaction conditions typically include elevated temperatures and pressures to ensure high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzylsiloxanes using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions involving this compound can lead to the formation of this compound derivatives.
Substitution: this compound can undergo substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, in the presence of a catalyst, is commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the benzyl group.
Major Products Formed:
Oxidation: Benzylsiloxanes.
Reduction: this compound derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Benzylsilane has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: this compound derivatives have been explored for their potential biological activities.
Medicine: Research is ongoing to investigate the potential medicinal properties of this compound derivatives.
Industry: this compound is used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of benzylsilane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where this compound acts as a nucleophile or electrophile, depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of carbon-silicon bonds .
Comparison with Similar Compounds
Allylsilane: Similar to benzylsilane, allylsilane contains a silicon atom bonded to an allyl group.
Phenylsilane: This compound features a silicon atom bonded to a phenyl group.
Trimethylsilane: Contains a silicon atom bonded to three methyl groups.
Uniqueness of this compound: this compound is unique due to its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. Its versatility makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
766-06-3 |
|---|---|
Molecular Formula |
C7H10Si |
Molecular Weight |
122.24 g/mol |
IUPAC Name |
benzylsilane |
InChI |
InChI=1S/C7H10Si/c8-6-7-4-2-1-3-5-7/h1-5H,6H2,8H3 |
InChI Key |
UWAXDPWQPGZNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


